MAL-PEG12-t-boc-hydrazide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Site-Specific Protein Modification

One significant application of MAL-PEG12-t-boc-hydrazide is in site-specific protein modification, notably in protein PEGylation. A study described a novel method for site-specific C-terminal PEGylation of recombinant proteins, leveraging hydrazide functionality for site-specific modification through hydrazone-forming ligation reactions. This approach was demonstrated to retain the biological activity of modified proteins, such as interferons, suggesting its potential for creating therapeutic proteins with enhanced properties (Thom et al., 2011).

Drug Release Systems

Hydrazide-containing compounds have been investigated for their application in developing hydrolytically-labile linkers for controlled drug release. For instance, peptide amphiphiles incorporating hydrazones were explored for the tunable release of drugs from nanofiber gels, indicating the utility of hydrazide derivatives in designing responsive drug delivery systems (Matson & Stupp, 2011).

Tissue Engineering

In tissue engineering, hydrazide-functionalized poly(ethylene glycol) (PEG) compounds have been used to create degradable hydrogels with tunable properties. These hydrogels are designed for 3D cell culture supports, offering controlled degradation and cell release, crucial for tissue regeneration applications (Boehnke et al., 2015).

Photoreactive Polymer Synthesis

Another innovative application includes the synthesis of photoreactive PEG-based polymers for on-demand hydrogel fabrication. Hydrazide-functionalized PEG is utilized alongside aldehyde-functionalized PEG to form hydrazone-linked hydrogels, which can be selectively cleaved upon UV irradiation. This approach finds applications in controlled release and 3D scaffold fabrication for biomedical applications (Sokolovskaya et al., 2014).

Functionalization of Polymeric Materials

Functionalization of polymeric materials to enhance their properties or to introduce new functionalities is another area of application. For example, the catalytic hydrazination of polyethylene glycol (PEG) backbones introduces hydrazino groups, which could potentially be used to modify the compatibility and mechanical properties of composite materials (Chen et al., 2020).

Mécanisme D'action

Target of Action

MAL-PEG12-t-boc-hydrazide is a unique compound that is part of the dPEG® product line . It is a single molecular weight PEG (Polyethylene Glycol) that can be tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotech applications . These applications include conjugations, chemical modifications, cross-linking, and modification of biological therapeutics . The primary targets of this compound are therefore the molecules or structures that are being modified or conjugated in these applications.

Mode of Action

The mode of action of this compound is primarily through its ability to act as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . This compound, with its unique structure and properties, facilitates this process.

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific application and the target protein being modified or degraded. In the case of PROTACs, the ubiquitin-proteasome system is the primary pathway involved . This system is responsible for the degradation of proteins within the cell, a process that is crucial for maintaining cellular homeostasis.

Pharmacokinetics

As a peg-based compound, it is likely to have good solubility and stability, which could potentially enhance its bioavailability .

Result of Action

The result of the action of this compound is the modification or degradation of the target protein, depending on the specific application. In the context of PROTACs, this results in the selective degradation of disease-causing proteins, potentially leading to therapeutic benefits .

Analyse Biochimique

Biochemical Properties

MAL-PEG12-t-boc-hydrazide plays a crucial role in biochemical reactions, particularly in the context of conjugation and cross-linking. The maleimide group in this compound reacts specifically with thiol groups on proteins and other biomolecules, forming stable thioether bonds. This specificity makes it an excellent tool for targeted modifications and labeling of proteins. The PEG spacer in this compound provides flexibility and reduces steric hindrance, facilitating interactions with various biomolecules .

In biochemical reactions, this compound interacts with enzymes, proteins, and other biomolecules that contain thiol groups. For example, it can be used to modify cysteine residues in proteins, thereby altering their function or enabling their detection. The t-boc-protected hydrazide group can be deprotected under acidic conditions to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones on biomolecules .

Cellular Effects

This compound influences various cellular processes through its interactions with cellular proteins and enzymes. By modifying specific proteins, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the modification of signaling proteins can alter downstream signaling events, leading to changes in cellular responses. Additionally, the conjugation of this compound to enzymes can impact their activity, thereby influencing metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with thiol groups on proteins and other biomolecules. The maleimide group in this compound reacts with thiol groups to form stable thioether bonds, which are resistant to hydrolysis and other chemical reactions. This covalent modification can alter the structure and function of the target protein, leading to changes in its activity and interactions with other biomolecules.

Furthermore, the t-boc-protected hydrazide group in this compound can be deprotected to reveal a reactive hydrazide, which can then form hydrazone bonds with aldehydes or ketones. This dual reactivity allows this compound to be used in a variety of bioconjugation and cross-linking applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The PEG spacer in this compound provides stability and reduces aggregation, which is beneficial for long-term studies. The stability of the maleimide and hydrazide groups can be influenced by environmental conditions such as pH and temperature. Over time, the maleimide group may hydrolyze, reducing its reactivity with thiol groups .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may effectively modify target proteins without causing significant toxicity. At higher doses, there may be threshold effects, where the compound begins to exhibit toxic or adverse effects. These effects can include alterations in cellular function, changes in metabolic pathways, and potential immune responses .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interactions with enzymes and cofactors. The modification of enzymes by this compound can impact metabolic flux and alter metabolite levels. For example, the conjugation of this compound to metabolic enzymes can inhibit or activate their activity, leading to changes in the flow of metabolites through specific pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The PEG spacer in this compound enhances its solubility and reduces non-specific binding, allowing it to be efficiently transported to target sites. Additionally, the maleimide and hydrazide groups can facilitate specific interactions with cellular components, influencing the localization and accumulation of this compound .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The maleimide group allows this compound to target thiol-containing proteins in specific cellular compartments, such as the cytoplasm or the cell membrane. Additionally, the PEG spacer can influence the distribution of this compound within the cell, directing it to specific organelles or compartments .

Propriétés

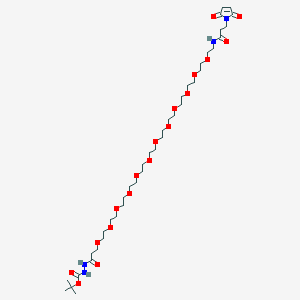

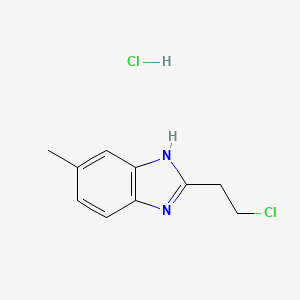

IUPAC Name |

tert-butyl N-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N4O18/c1-39(2,3)61-38(48)42-41-35(45)7-10-49-12-14-51-16-18-53-20-22-55-24-26-57-28-30-59-32-33-60-31-29-58-27-25-56-23-21-54-19-17-52-15-13-50-11-8-40-34(44)6-9-43-36(46)4-5-37(43)47/h4-5H,6-33H2,1-3H3,(H,40,44)(H,41,45)(H,42,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYHTOQZUQBMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N4O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,7-trimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1379723.png)

![Methyl({2-[4-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B1379725.png)

![[2-(1-Benzyl-3-pyrrolidinyl)ethyl]amine dihydrochloride](/img/structure/B1379732.png)

![{4-[(Dimethylamino)methyl]-4-piperidinyl}methanol dihydrochloride](/img/structure/B1379737.png)